Autophagy-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Autophagy-IN-3 is a chemical compound known for its role in modulating autophagy, a cellular process responsible for degrading and recycling cellular components. Autophagy is crucial for maintaining cellular homeostasis and responding to stress conditions such as nutrient deprivation and oxidative stress. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Autophagy-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Autophagy-IN-3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Substitution: Common reagents include halides, acids, and bases, with conditions varying based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Autophagy-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.

Biology: Investigates the role of autophagy in cellular processes such as apoptosis, cell survival, and immune responses.

Medicine: Explores potential therapeutic applications in treating diseases like cancer, Alzheimer’s disease, and Parkinson’s disease by modulating autophagy.

Industry: Utilized in the development of pharmaceuticals and therapeutic agents targeting autophagy-related pathways.

Mecanismo De Acción

Autophagy-IN-3 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in the initiation and regulation of autophagy, such as the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). By inhibiting or activating these targets, this compound can influence the formation of autophagosomes, the fusion of autophagosomes with lysosomes, and the degradation of cellular components. This modulation of autophagy can lead to various cellular outcomes, including enhanced cell survival, reduced inflammation, and improved cellular homeostasis.

Comparación Con Compuestos Similares

Autophagy-IN-3 can be compared with other autophagy modulators such as:

3-Methyladenine (3-MA): An inhibitor of autophagy that targets the class III phosphatidylinositol 3-kinase (PI3K) complex.

Chloroquine (CQ): An inhibitor that blocks the fusion of autophagosomes with lysosomes.

Rapamycin: An activator of autophagy that inhibits mTOR, leading to the induction of autophagy.

Uniqueness

This compound is unique in its specific mechanism of action and its potential therapeutic applications. Unlike other autophagy modulators, this compound may offer a more targeted approach to modulating autophagy, making it a valuable tool in both research and therapeutic contexts.

Propiedades

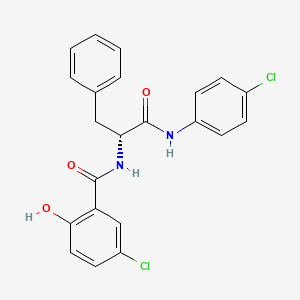

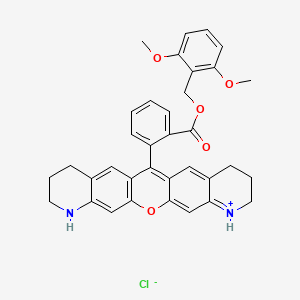

Fórmula molecular |

C22H18Cl2N2O3 |

|---|---|

Peso molecular |

429.3 g/mol |

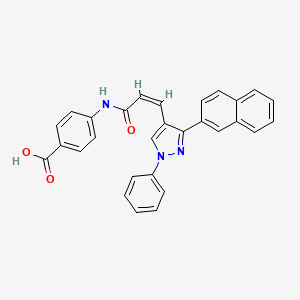

Nombre IUPAC |

5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1 |

Clave InChI |

VDXPOMCEKWAGSX-LJQANCHMSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

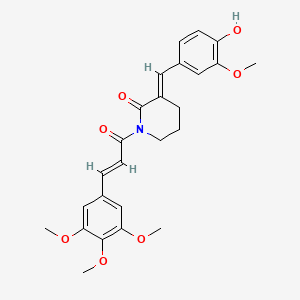

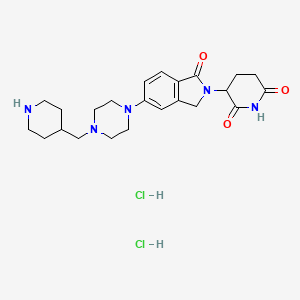

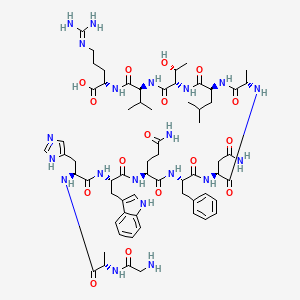

![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)

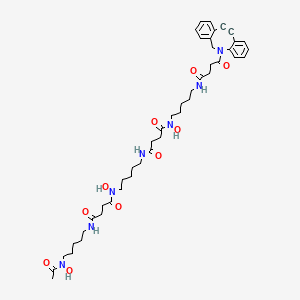

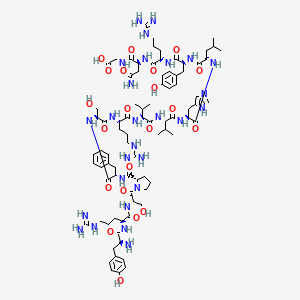

![6-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one](/img/structure/B12373968.png)

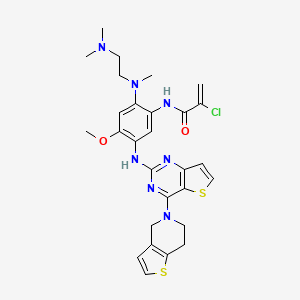

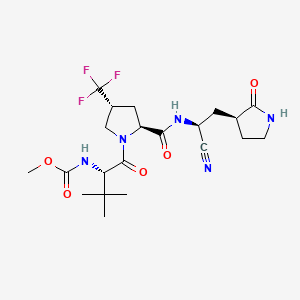

![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)

![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)